2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid
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Overview
Description
2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-fluoro-2-methylphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki-Miyaura coupling, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium-phosphine complexes, can facilitate the coupling reactions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the phenyl ring can be replaced by other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium-phosphine complexes). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups on the compound can influence its binding affinity and activity at target sites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl groups but lacks the butanoic acid moiety.
4-Fluoro-2-methoxyphenylboronic acid: Similar structure with a methoxy group instead of a methyl group.
3,3-Difluoroazetidine hydrochloride: Contains fluorine atoms but has a different core structure.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-3-methylbutanoic acid is unique due to the combination of its functional groups and the presence of the butanoic acid moiety.
Properties
Molecular Formula |
C12H15FO2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)10-6-9(13)5-4-8(10)3/h4-7,11H,1-3H3,(H,14,15) |
InChI Key |
JRIUDGZPLVSQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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